4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine
Description
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c22-17(20-7-5-15(13-20)26-18-19-6-12-27-18)14-1-3-16(4-2-14)28(23,24)21-8-10-25-11-9-21/h1-4,6,12,15H,5,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPGBRQKZCXSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, including the formation of the thiazole ring, the pyrrolidine moiety, and the benzenesulfonyl group. A common synthetic route might involve:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled using a carbonylation reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound 3o/3p (Molecules, 2009)
- Structure : Benzimidazole core with sulfinyl and morpholine-propoxybenzenesulfonyl groups.
- Key Differences: While both share sulfonyl and morpholine moieties, 3o/3p lack the thiazole-pyrrolidine-carbonyl unit.
- Data : Reported melting point (98–102°C, decomposition) and NMR data (e.g., δ 1.97–2.05 ppm for CH₂) highlight stability and synthetic feasibility .
Dimethomorph (Pesticide Glossary, 2001)
- Structure : Morpholine linked to chlorophenyl and dimethoxyphenyl groups via a propenyl chain.
- Key Differences : Dimethomorph’s conjugated system enables fungicidal action by disrupting cell wall synthesis, whereas the target compound’s thiazole group may target different pathways (e.g., enzyme inhibition) .
Functional Group Analysis
| Feature | Target Compound | 3o/3p | Dimethomorph |
|---|---|---|---|
| Core Structure | Benzene-sulfonyl-morpholine | Benzimidazole-sulfonyl-morpholine | Morpholine-propenyl-aromatic |
| Key Heterocycles | Thiazole, pyrrolidine | None | None |
| Bioactivity Inference | Antifungal/antiviral (thiazole-driven) | Proton pump modulation | Fungicidal (cell wall disruption) |
| Synthetic Complexity | High (multiple substituents) | Moderate | Moderate |
Biological Activity
The compound 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine (CAS Number: 2200430-27-7) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structural complexity includes a morpholine ring, a thiazole moiety, and a sulfonyl group, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 2200430-27-7 |
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
A study focusing on compounds with thiazole and pyrrolidine structures demonstrated significant anticancer properties. For instance, derivatives with similar scaffolds showed effective inhibition against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . This suggests that the thiazole-pyrrolidine linkage may enhance the compound's cytotoxic potential.
Case Study: Anticancer Evaluation
In vitro studies utilizing the DTP NCI protocol have revealed promising results for compounds structurally related to our target compound. For example:
| Compound | Cell Line Tested | GI₅₀ (μM) |
|---|---|---|
| Compound 4d | Leukemia | 2.12 |
| Compound 4f | Leukemia | 1.64 |
These findings indicate that structural modifications can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing thiazole rings has been documented in various studies. For instance, certain thiazole derivatives have been shown to possess moderate activity against bacterial and fungal strains . The presence of the morpholine and sulfonyl groups in our compound may further contribute to its antimicrobial properties.
Case Study: Antimicrobial Evaluation
A comparative analysis of antimicrobial activities showed:
| Compound | Activity Against | Efficacy Level |
|---|---|---|
| Thiazole Derivative A | E. coli | Moderate |
| Thiazole Derivative B | S. aureus | Moderate |
This reinforces the potential of This compound as an antimicrobial agent.
The mechanism by which This compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyrrolidine components may facilitate binding to these targets, leading to modulation of biological pathways associated with cancer proliferation or microbial resistance.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Assembly : Begin with functionalizing pyrrolidine at the 3-position via nucleophilic substitution to introduce the thiazol-2-yloxy group.
Carbonyl Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to couple the pyrrolidine-thiazole intermediate with 4-sulfonylbenzoic acid derivatives.
Morpholine Incorporation : React the sulfonyl chloride intermediate with morpholine under basic conditions (e.g., triethylamine in DCM).
- Validation : Confirm each step via TLC and intermediate characterization (e.g., H NMR, IR) to ensure regioselectivity and purity .
Q. Which analytical techniques are essential for validating the compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. IR spectroscopy to verify carbonyl (1650–1750 cm) and sulfonyl (1150–1250 cm) groups.
- Mass Spectrometry : HRMS for exact molecular weight validation.
- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemical outcomes, particularly for the pyrrolidine-thiazole linkage .
Advanced Research Questions
Q. How can researchers design molecular docking studies to predict interactions with biological targets (e.g., carbonic anhydrase)?
- Methodological Answer :
Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, implicated in cancer) due to the compound’s benzenesulfonyl group .
Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., Gaussian) for DFT-based geometry refinement.
Docking Protocol : Use AutoDock Vina with flexible residues in the active site. Validate results via MD simulations to assess binding stability.
- Data Interpretation : Compare binding affinities with known inhibitors (e.g., acetazolamide) to contextualize potency .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays).
- Metabolic Profiling : Use LC-MS to identify metabolite interference, which may explain variability in IC values.
- Orthogonal Validation : Cross-check results with alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What environmental impact assessments are critical for this compound?
- Methodological Answer :
Degradation Studies : Hydrolytic stability tests at varying pH (e.g., 4–10) to predict environmental persistence.
Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (LC).
Bioaccumulation Potential : Calculate logP (experimental or computational) to estimate lipid membrane partitioning.
- Regulatory Alignment : Align with OECD guidelines for chemical safety evaluation .
Experimental Design Considerations
Q. How should researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave Assistance : Reduce reaction times for steps involving aryl coupling (e.g., Suzuki-Miyaura) while maintaining yield .
Q. What strategies mitigate byproduct formation during sulfonylation?
- Methodological Answer :
- Temperature Control : Keep sulfonyl chloride reactions below 0°C to prevent hydrolysis.
- Scavenger Use : Add molecular sieves to absorb HCl byproducts.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
